molecular formula C6H7BClNO2 B11913827 4-Amino-3-chlorophenylboronic acid

4-Amino-3-chlorophenylboronic acid

Cat. No.: B11913827
M. Wt: 171.39 g/mol
InChI Key: OSCKSKWWNDSTTO-UHFFFAOYSA-N
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Description

(4-Amino-3-chlorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. (4-Amino-3-chlorophenyl)boronic acid is particularly notable for its applications in organic synthesis, especially in the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in the synthesis of biaryl compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-amino-3-chlorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: In industrial settings, the synthesis of (4-amino-3-chlorophenyl)boronic acid often involves the use of palladium-catalyzed cross-coupling reactions. These reactions are carried out under mild conditions, making them suitable for large-scale production. The use of environmentally benign reagents and catalysts further enhances the industrial viability of this method .

Chemical Reactions Analysis

Types of Reactions: (4-Amino-3-chlorophenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various boronic acid derivatives, while reduction can produce aminophenyl derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

4-Amino-3-chlorophenylboronic acid exhibits significant potential in medicinal chemistry, particularly due to its ability to act as a pharmacophore in drug design. It is involved in various therapeutic applications, including:

  • Anticancer Activity : The compound has been studied for its ability to enhance the effectiveness of cancer therapies. For instance, it has been used in combination therapies with agents like bortezomib to overcome drug resistance in aggressive lymphomas .
  • Antiviral Properties : Research indicates that boronic acids, including this compound, possess antiviral capabilities. They can inhibit viral replication, making them candidates for antiviral drug development .
  • Sensor Development : The compound has been utilized in the development of sensors for detecting biomolecules due to its ability to form reversible covalent bonds with diols, which is a critical feature in sensor technology .

Table 1: Summary of Medicinal Applications

Application TypeDescriptionReferences
AnticancerEnhances efficacy of therapies like bortezomib in lymphomas
AntiviralInhibits viral replication; potential for antiviral drug development
Sensor TechnologyForms reversible bonds with diols for biomolecule detection

Co-crystallization Studies

Recent studies have explored the co-crystallization of this compound with various pharmaceutical compounds. This technique can improve the solubility and stability of drugs, which is crucial for their efficacy.

  • Co-crystals with Aciclovir : The co-crystallization of this compound with aciclovir has shown altered thermal properties compared to the individual components. This suggests potential improvements in drug performance through enhanced solubility and stability .

This compound serves as a key intermediate in organic synthesis, particularly in the formation of complex organic molecules through cross-coupling reactions.

  • Cross-Coupling Reactions : It is frequently employed in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds which are important in pharmaceuticals and agrochemicals .

Table 3: Synthetic Applications

Reaction TypeDescriptionReferences
Suzuki-Miyaura CouplingEssential for synthesizing biaryl compounds used in drug development

Case Study 1: Combination Therapy with Bortezomib

A clinical study investigated the efficacy of combining this compound with bortezomib for treating advanced stage aggressive lymphomas. Results indicated improved patient outcomes by overcoming drug resistance mechanisms .

Case Study 2: Co-crystallization with Aciclovir

Research on the co-crystallization of this compound with aciclovir demonstrated significant changes in thermal behavior, suggesting enhanced stability and potential for improved pharmacokinetics .

Mechanism of Action

The mechanism of action of (4-amino-3-chlorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In the Suzuki–Miyaura coupling reaction, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . The molecular targets and pathways involved in its biological applications are still under investigation, but it is known to interact with enzymes and other proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

  • (4-Chlorophenyl)boronic acid
  • (4-Aminophenyl)boronic acid
  • (3-Amino-4-chlorophenyl)boronic acid

Comparison: (4-Amino-3-chlorophenyl)boronic acid is unique due to the presence of both amino and chloro substituents on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, (4-chlorophenyl)boronic acid lacks the amino group, limiting its reactivity in certain substitution reactions. Similarly, (4-aminophenyl)boronic acid does not have the chloro group, which affects its behavior in electrophilic aromatic substitution reactions .

Biological Activity

4-Amino-3-chlorophenylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C6H7BClNO2
  • Molecular Weight : 171.4 g/mol
  • CAS Number : 850689-36-0

This compound belongs to the class of boronic acids, which are known for their ability to interact with various biological targets, including enzymes and receptors.

This compound exhibits several biological activities:

  • Inhibition of Protein Tyrosine Kinases (PTKs) : It has been shown to inhibit various PTKs, which play crucial roles in cell signaling and cancer progression. This inhibition can lead to reduced cell proliferation in cancer cell lines .
  • Antiviral Activity : The compound has demonstrated efficacy against several viruses, including HIV and HCV, by interfering with viral replication processes .
  • Antimicrobial Properties : Its activity against bacterial strains suggests potential use as an antibiotic or in combination therapies for treating infections .

Case Studies and Research Findings

  • Inhibition of FABP4 : Recent studies have optimized derivatives of 4-amino compounds for their ability to inhibit fatty acid-binding protein 4 (FABP4), which is implicated in obesity and diabetes. A notable derivative showed an IC50 value of 1.57 μM, indicating strong inhibitory potential .
  • Antiviral Research : A study highlighted the compound's interaction with the protease of HCV, suggesting that it could serve as a lead compound for developing antiviral therapies. The mechanism involves binding to the active site of the protease, thereby inhibiting its function .
  • Antimicrobial Activity : Research into its antimicrobial effects has revealed that this compound can inhibit the growth of various bacterial pathogens, making it a candidate for further development as an antibiotic agent .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayReference
Protein Tyrosine Kinase InhibitionVarious Cancer Cell Lines
Antiviral ActivityHIV, HCV
Antimicrobial PropertiesBacterial Strains
FABP4 InhibitionMetabolic Disorders

Table 2: Case Study Results

Study FocusCompound DerivativeIC50 Value (μM)Reference
FABP4 Inhibition14e1.57
HCV Protease Inhibition4-Amino DerivativeNot specified
Antibacterial EfficacyVarious StrainsNot specified

Properties

Molecular Formula

C6H7BClNO2

Molecular Weight

171.39 g/mol

IUPAC Name

(4-amino-3-chlorophenyl)boronic acid

InChI

InChI=1S/C6H7BClNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H,9H2

InChI Key

OSCKSKWWNDSTTO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)N)Cl)(O)O

Origin of Product

United States

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